

Molecular weight and formula of Fmoc-Trp-OH

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Compound of Interest

Compound Name: *Fmoc-Trp-OH*

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An In-Depth Technical Guide to **Fmoc-Trp-OH** for Researchers and Drug Development Professionals

Introduction

N α -Fmoc-L-tryptophan (**Fmoc-Trp-OH**) is an indispensable amino acid derivative for peptide synthesis, particularly in the realm of drug discovery and development.^[1] It serves as a fundamental building block for the incorporation of tryptophan residues into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).^[1] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino function provides a base-labile handle that is stable to the acidic conditions often required for side-chain deprotection and cleavage from the resin support.^{[1][2]}

This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to **Fmoc-Trp-OH**, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Data

The essential physicochemical properties of **Fmoc-Trp-OH** are summarized below. This data is critical for accurate reagent preparation and experimental design.

Property	Value	References
Chemical Formula	C ₂₆ H ₂₂ N ₂ O ₄	[1][3][4]
Molecular Weight	426.46 g/mol	[3][5][6]
CAS Number	35737-15-6	[1][3][5]
Appearance	White to off-white crystalline powder	[1]
Purity (Typical)	≥97.0% (HPLC)	[7]
Solubility	Soluble in DMF and other common organic solvents for peptide synthesis.	[8]

The Critical Role of Indole Side-Chain Protection

The indole side chain of the tryptophan residue is susceptible to oxidation and electrophilic attack, particularly during the repetitive acidic treatments used in the final cleavage step of SPPS.[8][9] To mitigate these side reactions and ensure the synthesis of high-purity peptides, protection of the indole nitrogen is often crucial.[8][9]

While **Fmoc-Trp-OH** can be used directly, for complex syntheses or sequences containing sensitive residues, derivatives with indole protection are recommended. A common and highly effective derivative is Fmoc-Trp(Boc)-OH, where the indole nitrogen is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[10][11][12] This strategy prevents side reactions and can lead to purer crude peptides in higher yields.[11][12] The use of Fmoc-Trp(Boc)-OH is particularly advised for the synthesis of peptides that also contain arginine.[11][12]

Experimental Protocols

The incorporation of **Fmoc-Trp-OH** or its side-chain protected derivatives into a peptide sequence follows the standard cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The general workflow involves the iterative deprotection of the N-terminal Fmoc group and the coupling of the subsequent Fmoc-protected amino acid.

Resin Preparation and Swelling

- Objective: To prepare the solid support for peptide synthesis.
- Procedure:
 - Select an appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids).
 - Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes in a reaction vessel.[9]

N-terminal Fmoc Deprotection

- Objective: To remove the Fmoc group from the N-terminus of the growing peptide chain to allow for the coupling of the next amino acid.
- Reagents: 20% (v/v) piperidine in DMF.[8][9]
- Procedure:
 - Drain the DMF from the swollen resin.
 - Add the 20% piperidine solution to the resin and agitate for 5-10 minutes at room temperature.[8]
 - Drain the piperidine solution.
 - Repeat the piperidine treatment one more time.[8]
 - Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.[8]

Amino Acid Coupling

- Objective: To couple **Fmoc-Trp-OH** to the N-terminus of the growing peptide chain on the solid support.
- Reagents:
 - **Fmoc-Trp-OH** (or Fmoc-Trp(Boc)-OH)

- Coupling reagent (e.g., HBTU, HCTU)
- Base (e.g., N,N-Diisopropylethylamine - DIPEA)
- Solvent (DMF)
- Procedure:
 - In a separate vial, dissolve **Fmoc-Trp-OH** and the coupling reagent in a minimal amount of DMF.
 - Add the base (DIPEA) to the mixture to begin the pre-activation of the amino acid. Allow this to proceed for 1-2 minutes.[\[8\]](#)
 - Add the activated amino acid solution to the deprotected peptide-resin.[\[9\]](#)
 - Allow the coupling reaction to proceed for 1-2 hours at room temperature.[\[9\]](#) The reaction progress can be monitored using a qualitative method like the ninhydrin (Kaiser) test.[\[9\]](#)
 - Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents.[\[9\]](#)

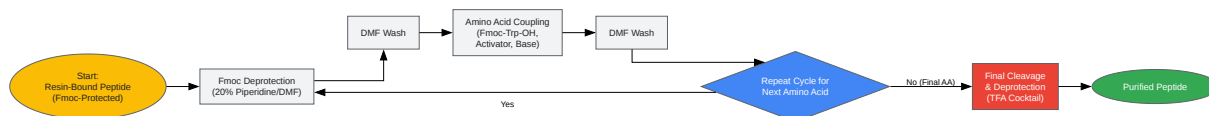
Cleavage and Final Deprotection

- Objective: To cleave the synthesized peptide from the resin support and remove any remaining side-chain protecting groups.
- Reagents: A "cleavage cocktail" typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., triisopropylsilane, water, dithiothreitol) to prevent side reactions with sensitive residues like tryptophan.
- Procedure:
 - Wash the final peptide-resin with dichloromethane (DCM) and dry it.
 - Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.[\[9\]](#)

- Following cleavage, precipitate the peptide by adding the TFA mixture to cold diethyl ether.
[9]
- Isolate the precipitated peptide by centrifugation, wash it with cold ether, and then dry it.[9]
- The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

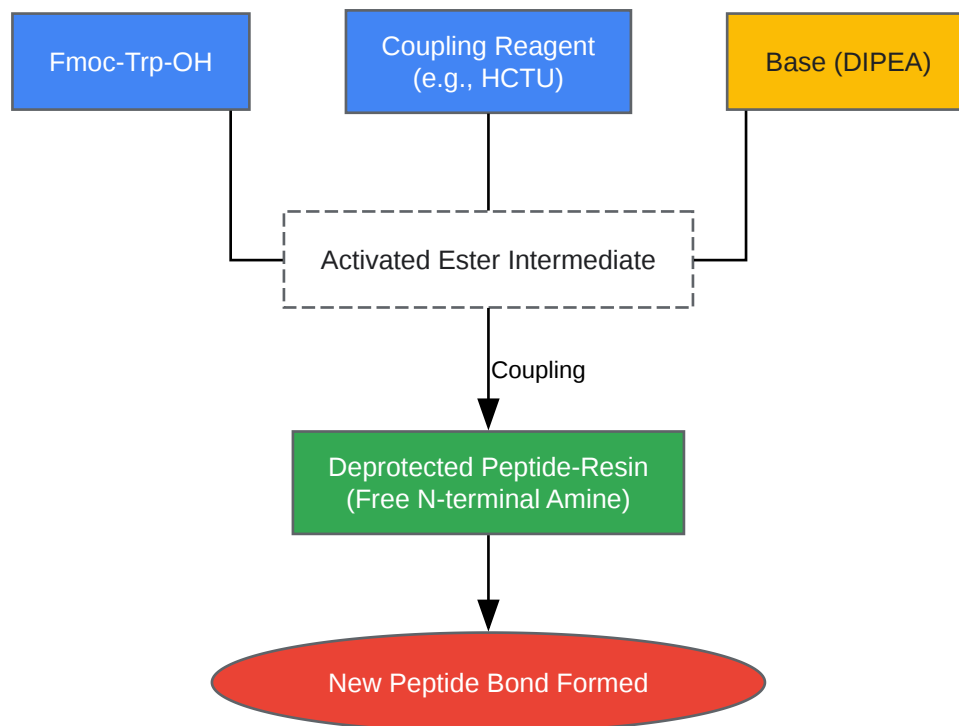
Visualized Workflows and Pathways

To further clarify the experimental process, the following diagrams illustrate the key workflows in Fmoc-SPPS.



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Caption: General workflow for incorporating **Fmoc-Trp-OH** in solid-phase peptide synthesis.



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Caption: Logical flow of the amino acid activation and coupling step in SPPS.

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